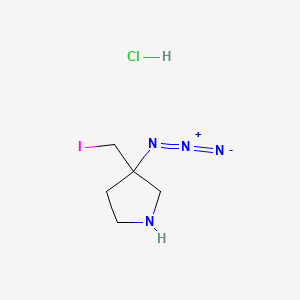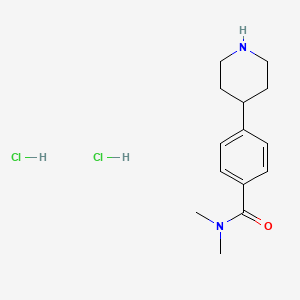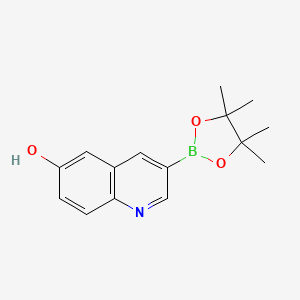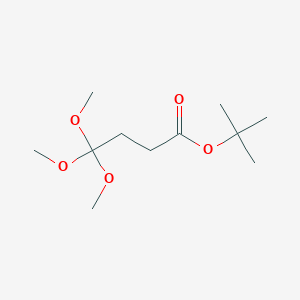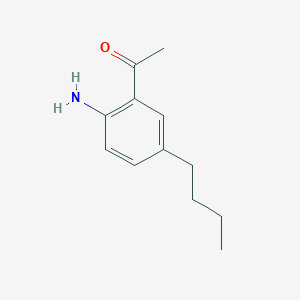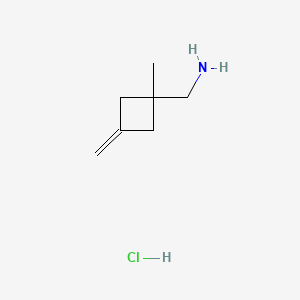![molecular formula C7H14ClN B13474498 N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B13474498.png)
N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylbicyclo[211]hexan-1-amine hydrochloride is a chemical compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which consists of two fused cyclopropane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride typically involves the use of photochemistry. One efficient approach is the [2+2] cycloaddition reaction, which allows the formation of the bicyclo[2.1.1]hexane core. This method can be further optimized by using various photochemical conditions to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow photochemistry. This method ensures consistent reaction conditions and efficient heat management, leading to higher production rates and reduced costs .
Análisis De Reacciones Químicas
Types of Reactions
N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted amine compounds. These products can be further utilized in different chemical and industrial applications .
Aplicaciones Científicas De Investigación
N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the methyl and amine groups, resulting in different chemical properties.
N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride: Contains a different bicyclic structure, leading to variations in reactivity and applications.
Uniqueness
N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride is unique due to its specific bicyclo[2.1.1]hexane core, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H14ClN |
|---|---|
Peso molecular |
147.64 g/mol |
Nombre IUPAC |
N-methylbicyclo[2.1.1]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-8-7-3-2-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H |
Clave InChI |
LHHRBHXNQGFOBW-UHFFFAOYSA-N |
SMILES canónico |
CNC12CCC(C1)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



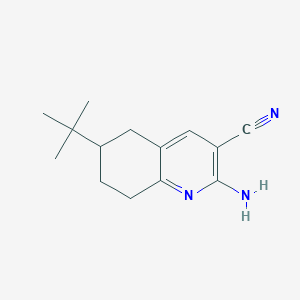
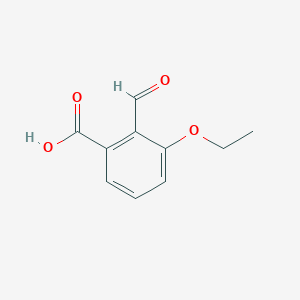
![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
